molecular formula C7H8BrNO2 B1527715 2-[(3-Bromopyridin-2-yl)oxy]ethanol CAS No. 1248969-35-8

2-[(3-Bromopyridin-2-yl)oxy]ethanol

Cat. No.: B1527715
CAS No.: 1248969-35-8
M. Wt: 218.05 g/mol
InChI Key: OYHCSVAQQLLOLR-UHFFFAOYSA-N
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Description

2-[(3-Bromopyridin-2-yl)oxy]ethanol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol typically involves the reaction of 3-bromopyridine with ethylene glycol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-bromopyridine and ethylene glycol.

    Reaction Conditions: Reflux in the presence of a base such as sodium hydroxide or potassium carbonate.

    Product Isolation: The product is typically isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromopyridin-2-yl)oxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

The major products formed from these reactions include:

    Oxidation: 2-((3-Bromopyridin-2-yl)oxy)acetaldehyde or 2-((3-Bromopyridin-2-yl)oxy)acetic acid.

    Reduction: 2-((3-Pyridin-2-yl)oxy)ethan-1-ol.

    Substitution: 2-((3-Aminopyridin-2-yl)oxy)ethan-1-ol or 2-((3-Mercaptopyridin-2-yl)oxy)ethan-1-ol.

Scientific Research Applications

2-[(3-Bromopyridin-2-yl)oxy]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-Bromopyridin-2-yl)oxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with its target, leading to inhibition or activation of the target’s function.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Chloropyridin-2-yl)oxy)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    2-((3-Fluoropyridin-2-yl)oxy)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    2-((3-Iodopyridin-2-yl)oxy)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-[(3-Bromopyridin-2-yl)oxy]ethanol imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chlorine and fluorine analogs. The bromine atom also influences the compound’s binding affinity and specificity towards its molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(3-bromopyridin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHCSVAQQLLOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (1.6 g, 42 mmol) was added to cooled (ice-water bath) ethane-1,2-diol (5 mL) and the resulting mixture stirred at rt for 30 min before adding 3-bromo-2-chloropyridine (2.0 g, 100 mmol). The mixture was then heated at 130° Celsius under a N2 atmosphere overnight before cooling to rt and subjecting the reaction mixture to FCC purification to afford the title compound. 1H NMR (400 MHz, CDCl3) δ 8.05 (dd, J=4.9, 1.7, 1H), 7.82 (dd, J=7.6, 1.7, 1H), 6.80 (dd, J=7.6, 4.9, 1H), 4.54-4.50 (m, 2H), 3.97 (dd, J=8.8, 5.5, 2H), 3.18 (t, J=5.8, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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